REACTION_CXSMILES
|
[F:1][C:2]([F:17])([F:16])[C:3]1[CH:7]=[CH:6][N:5]([C:8]2[CH:13]=[CH:12][C:11]([O:14][CH3:15])=[CH:10][CH:9]=2)[N:4]=1.FC(F)(F)[C:20]([OH:22])=[O:21]>>[F:17][C:2]([F:1])([F:16])[C:3]1[CH:7]=[C:6]([C:20]([OH:22])=[O:21])[N:5]([C:8]2[CH:9]=[CH:10][C:11]([O:14][CH3:15])=[CH:12][CH:13]=2)[N:4]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C1=NN(C=C1)C1=CC=C(C=C1)OC)(F)F
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Name
|
N-(2′-aminosulfonyl-[1,1′]-biphen-4-yl)carboxyamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C1=NN(C=C1)C1=CC=C(C=C1)OC)(F)F
|
Name
|
N-(2′-N-t-butylaminosulfonyl-[1,1′]-biphen-4-yl)carboxyamide
|
Quantity
|
0.66 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
heated
|
Type
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TEMPERATURE
|
Details
|
at reflux for 30 min
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Duration
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30 min
|
Type
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CUSTOM
|
Details
|
The reaction was evaporated
|
Type
|
DISSOLUTION
|
Details
|
dissolved in ethyl acetate
|
Type
|
WASH
|
Details
|
washed with 1N sodium hydroxide solution (2×) and brine
|
Type
|
CUSTOM
|
Details
|
This solution was dried
|
Type
|
CUSTOM
|
Details
|
evaporated to 0.48 g of crude product
|
Type
|
WASH
|
Details
|
with a 200 g column of silica gel and elution with 2:1 hexane
|
Type
|
CUSTOM
|
Details
|
ethyl acetate and finally recrystallizing the homogeneous chromatography product from chloroform
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Name
|
|
Type
|
product
|
Smiles
|
FC(C1=NN(C(=C1)C(=O)O)C1=CC=C(C=C1)OC)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.262 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |